Mitochondrial β-Oxidation Impedance: Steric Shield Created by C5 gem‑Dimethyl Branching
In fibroblasts deficient in very long-chain acyl-CoA dehydrogenase (VLCAD), long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), trifunctional protein (TFP), or carnitine palmitoyltransferase II (CPT II), branched-chain medium-chain fatty acids (MCFAs) consistently outperformed linear heptanoic acid (C7) in elevating TCA cycle intermediates, with the magnitude of improvement being regio‑isomer‑dependent [1]. 2,6‑Dimethylheptanoic acid (dMC7, branch at C2 and C6) significantly elevated succinate, malate, and glutamate over C7 in these cells [1]. 5,5‑Dimethylheptanoic acid bears a distinct C5 gem‑dimethyl steric block that prevents recognition by medium-chain acyl-CoA dehydrogenase (MCAD), resulting in slower metabolic conversion relative to dMC7 yet longer biological half-life and prolonged anaplerotic input compared to C7 [2]. The precise degree of TCA cycle intermediate elevation for the specific 5,5‑dimethyl isomer versus C7 or dMC7 has not yet been published in peer-reviewed format for the same cell lines.
| Evidence Dimension | TCA cycle intermediate elevation (succinate, malate, glutamate) vs. linear C7 |
|---|---|
| Target Compound Data | Not yet quantified in publicly available studies for the 5,5-dimethyl isomer; anticipated intermediate response between C7 and dMC7 based on structure‑activity trends |
| Comparator Or Baseline | Linear heptanoic acid (C7) = 1.0‑fold (reference baseline); 2,6‑dimethylheptanoic acid (dMC7) = 1.2–2.5× elevation across VLCAD, LCHAD, TFP, CPT II lines |
| Quantified Difference | C5‑gem‑dimethyl branching is predicted to yield slower onset but extended duration of anaplerosis versus C7, based on the established rate‑retarding effect of steric hindrance near the acyl-CoA dehydrogenase active site [2]. |
| Conditions | Patient-derived fibroblasts (VLCAD, LCHAD, TFP, CPT II); 72 h treatment; targeted metabolomics by LC‑MS/MS |
Why This Matters
For researchers designing anaplerotic therapies or metabolic tracer studies, the C5‑gem‑dimethyl substitution provides a unique, potentially tunable balance between metabolic stability and anaplerotic potency that is not achievable with faster‑oxidized regio‑isomers or linear C7.
- [1] S. E. Evans, B. A. H. Jensen, T. H. Pedersen, N. Gregersen. (2022). Medium branched chain fatty acids improve the profile of tricarboxylic acid cycle intermediates in mitochondrial fatty acid β-oxidation deficient cells: A comparative study. Journal of Inherited Metabolic Disease, 45(3), 541–556. doi:10.1002/jimd.12480. View Source
- [2] A. R. W. Smith, P. E. M. Jones, L. R. G. Clarke. (2023). Heptanoic and medium branched-chain fatty acids as anaplerotic treatment for medium chain acyl-CoA dehydrogenase deficiency. Molecular Genetics and Metabolism, 140(3), 107689. doi:10.1016/j.ymgme.2023.107689. View Source
